molecular formula C7H13BrO B2831942 (1R,2R)-1-Bromo-2-ethoxycyclopentane CAS No. 77147-28-5

(1R,2R)-1-Bromo-2-ethoxycyclopentane

Cat. No.: B2831942
CAS No.: 77147-28-5
M. Wt: 193.084
InChI Key: ASSXLHILMGYRIF-RNFRBKRXSA-N
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Description

“(1R,2R)-1-Bromo-2-ethoxycyclopentane” is a chemical compound with the CAS Number: 77147-28-5 . It has a molecular weight of 193.08 . The compound is also known by its IUPAC name this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 193.08 .

Scientific Research Applications

Radical Cyclization for Stereoselective Synthesis

One study demonstrates the use of radical cyclization for the stereoselective synthesis of triols, starting from silacyclobutane, a process that could be analogous to transformations involving bromo-ethoxycyclopentane derivatives. This technique is pivotal for constructing complex molecular architectures with defined stereochemistry (Matsumoto et al., 1995).

Intramolecular Cyclization for Heterocycles Synthesis

Another research area involves the synthesis and biological applications of novel spiro heterocycles, indicating the versatility of bromo-substituted cyclopentanone derivatives in creating biologically active molecules. This suggests a potential for "(1R,2R)-1-Bromo-2-ethoxycyclopentane" in synthesizing biologically relevant structures (Dabholkar & Bhusari, 2013).

Cyclocarbopalladation for Complex Molecules

The process of cyclocarbopalladation, leading to bicyclic compounds, exemplifies the role of bromo-substituted compounds in facilitating complex molecular syntheses under palladium catalysis. This method highlights the potential for creating diverse molecular frameworks, possibly including those derived from "this compound" (Salem et al., 2003).

Electrosynthesis in Organic Chemistry

Research on the electrogeneration of nickelate(I) as a catalyst for reductive intramolecular cyclizations showcases innovative approaches to forming carbon-carbon bonds, a principle that could extend to reactions involving bromo-ethoxycyclopentane derivatives for synthesizing cyclopentane rings with high efficiency (Mubarak & Peters, 1992).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "(1R,2R)-1-Bromo-2-ethoxycyclopentane" . The MSDS provides detailed information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSXLHILMGYRIF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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